N-allyl-6-{[(4-chlorophenyl)sulfonyl]methyl}-2-methyl-4-pyrimidinamine
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Description
N-allyl-6-{[(4-chlorophenyl)sulfonyl]methyl}-2-methyl-4-pyrimidinamine (NACPM) is a synthetic compound that has been studied extensively for its potential applications in a variety of scientific research fields. NACPM is a member of the pyrimidinamine class of compounds and has a unique structure and properties that make it an attractive option for many applications.
Scientific Research Applications
Versatile Synthon for Organic Synthesis:
- Allyl 4-chlorophenyl sulfone, a compound related to N-allyl-6-{[(4-chlorophenyl)sulfonyl]methyl}-2-methyl-4-pyrimidinamine, is used as a versatile linchpin for base-mediated α-derivatization and subsequent cobalt-catalyzed allylic substitution. This sequential transformation allows highly regioselective access to branched allylic substitution products with a variety of aliphatic side chains (Kojima et al., 2020).
Halogenation and Acetoxylation of α-Dimethyl MPyS-N-Amides:
- S-methyl-S-2-pyridyl-sulfoximine (MPyS) directed bromination and chlorination of the 1°-β-C(sp(3))-H bond of MPyS-N-amides is realized under the influence of N-Br/Cl-phthalimides and a Pd(II)-catalyst (Rit et al., 2014).
Conformationally Defined Serotonin Homologue Synthesis:
- The compound undergoes treatment with triethylamine to form a conformationally defined serotonin homologue, illustrating its role in complex organic synthesis (Herslöf & Martin, 1987).
Enantioselective Substitution in Organic Chemistry:
- The compound serves as a precursor in the enantioselective substitution of acyclic allylic sulfoximines, demonstrating its application in the synthesis of chiral alkenes (Scommoda et al., 1996).
Synthesis of Functionalized Chiral Vinyl Aminosulfoxonium Salts:
- It plays a role in the synthesis of functionalized chiral vinyl aminosulfoxonium salts, which are used in the synthesis of enantiopure unsaturated prolines and beta,gamma-dehydro amino acids (Tiwari et al., 2006).
Crystal Structure Studies:
- The compound's crystal structure is studied to understand its interactions, which are significant in pharmaceutical and chemical industries (Balasubramani et al., 2007).
Synthesis of Highly Refractive Polyimides:
- Used in the synthesis of highly refractive polyimides, which have applications in materials science and engineering (Guan et al., 2017).
properties
IUPAC Name |
6-[(4-chlorophenyl)sulfonylmethyl]-2-methyl-N-prop-2-enylpyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3O2S/c1-3-8-17-15-9-13(18-11(2)19-15)10-22(20,21)14-6-4-12(16)5-7-14/h3-7,9H,1,8,10H2,2H3,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVCQGKNILYNGLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)NCC=C)CS(=O)(=O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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